molecular formula C11H8Cl2N2O2 B2958700 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-55-6

4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2958700
CAS No.: 1281872-55-6
M. Wt: 271.1
InChI Key: QFKXNWYFUNPBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a chlorine atom at position 4 of the pyrazole ring and a 2-chlorophenylmethyl group at position 1.

Properties

IUPAC Name

4-chloro-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-4-2-1-3-7(8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKXNWYFUNPBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Chlorination: The starting material, 2-chlorophenylmethanol, undergoes chlorination to introduce the chloro group at the desired position.

  • Formation of Pyrazole Ring: The chlorinated intermediate is then reacted with hydrazine to form the pyrazole ring.

  • Carboxylation: Finally, the pyrazole ring is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the chloro positions, often involving nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or amine (NH₃)

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, which demonstrated potent cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes essential for cancer cell proliferation .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that pyrazole derivatives can inhibit the cyclooxygenase (COX) enzymes, leading to reduced inflammation. This property makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Science

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Research demonstrated that this compound exhibits effective insecticidal activity against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicide Development
In addition to insecticidal applications, this compound has potential as a herbicide. Studies indicate that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. This property is particularly useful in developing selective herbicides that target specific weeds without harming crops .

Material Science

Polymer Chemistry
In material science, the compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole moieties into polymer backbones has shown to improve the overall performance of materials used in various industrial applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated cytotoxic effects on cancer cell lines with a specific mechanism targeting enzyme inhibition .
Insecticidal Properties ResearchAgricultural ScienceShowed effective paralysis and mortality rates in agricultural pests .
Polymer Synthesis ExperimentMaterial ScienceEnhanced thermal stability and mechanical properties in novel polymer formulations .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features
4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (Target) 2-Chlorophenylmethyl C11H8Cl2N2O2 283.10* Bulky aromatic substituent; potential for π-π interactions
4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid Trifluoroethoxymethyl C7H6ClF3N2O3 258.58 Fluorinated substituent; increased lipophilicity
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Methyl C5H5ClN2O2 160.56 Simple alkyl group; reduced steric hindrance
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid 3,3,3-Trifluoropropyl C7H6ClF3N2O2 242.58 Fluorinated alkyl chain; potential metabolic stability
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid 2-Methylpropyl (position 1); Cl at position 5 C9H13ClN2O2 216.67 Positional isomerism; branched alkyl substituent

*Calculated molecular weight based on formula.

Key Observations:
  • Electron-Withdrawing Effects : Fluorinated substituents (e.g., in ) enhance lipophilicity and metabolic stability, whereas chlorophenyl groups balance aromatic interactions and polarity.
  • Positional Isomerism : Analogous compounds with chlorine at position 5 () or carboxyl groups at position 4 () demonstrate how substitution patterns alter biological activity and chemical reactivity.

Biological Activity

4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8Cl2N2O2\text{C}_{10}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition:

Cell Line IC50 (µM)
A549 (Lung cancer)0.39
MCF-7 (Breast cancer)0.46
NCI-H460 (Lung cancer)0.16

These findings suggest that the compound may inhibit specific kinases involved in cell proliferation, such as Aurora-A kinase, which is crucial in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. These compounds reduce edema and capillary permeability in animal models, indicating their utility in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has also been explored, with several derivatives showing effectiveness against bacterial and fungal strains. The compound has been tested against various pathogens, revealing promising results in inhibiting growth at micromolar concentrations:

Pathogen Inhibition Concentration (µg/mL)
E. coli40
Bacillus subtilis40
Aspergillus niger40

These results indicate the potential for developing new antimicrobial agents based on the pyrazole scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It may interact with specific receptors that regulate cell survival and proliferation.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:

  • Study by Xia et al. : Focused on a derivative that exhibited significant apoptosis induction in tumor cells with an IC50 value of 49.85 µM.
  • Research by Li et al. : Highlighted a derivative that showed maximum autophagy induction in NCI-H460 cells with an IC50 of 0.39 µM, indicating its potential as a therapeutic agent against lung cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.